N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Übersicht

Beschreibung

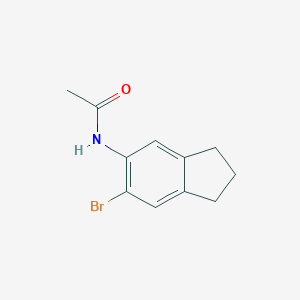

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromine atom attached to an indane ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the bromination of 2,3-dihydro-1H-indene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Bromination and Halogenation Reactions

The bromine atom at C6 enables further electrophilic substitution reactions under controlled conditions. Key findings include:

-

Photobromination : Exposure to N-bromosuccinimide (NBS) and UV light (250 W) in CCl₄ generates polybrominated derivatives, though yields are often low due to competing decomposition .

-

Electrophilic Substitution : Reactions with molecular bromine (Br₂) in acetic acid at 15°C selectively brominate the aromatic ring at the para position relative to the acetamide group .

Table 1: Bromination Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Products (Yields) | Source |

|---|---|---|---|---|---|

| NBS, UV light | CCl₄ | RT | 3.5 h | Dibromide (3%), Tribromide (9%) | |

| Br₂ in CH₃COOH | CH₃COOH | 15°C | 1 h | N-(5-Bromo-indan-6-yl)acetamide (20%) |

Oxidation Reactions

The dihydroindenyl moiety undergoes oxidation to form indanone derivatives, a reaction critical for modifying the compound’s bicyclic structure:

-

Chromium Trioxide (CrO₃) : Treatment with CrO₃ in acetic acid at 55°C oxidizes the saturated ring to a ketone, yielding 5-acetamidoindan-1-one derivatives .

-

Side Reactions : Over-oxidation may occur, leading to brominated indanones (e.g., 5-amino-2,4-dibromo-indan-1-one) .

Table 2: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Temperature | Time | Products (Yields) | Source |

|---|---|---|---|---|---|

| CrO₃ | CH₃COOH | 55°C | 1 h | 5-Acetamidoindan-1-one (50%) | |

| CrO₃ + H₂SO₄ | H₂O/CH₃COOH | 55°C | 45 min | Brominated indanones (5–10%) |

Hydrolysis of the Acetamide Group

The acetamide functionality is hydrolyzed under acidic or basic conditions to regenerate the primary amine:

-

Acidic Hydrolysis : HBr generated in situ during bromination reactions cleaves the acetamide group, yielding 6-bromo-2,3-dihydro-1H-inden-5-amine .

-

Basic Hydrolysis : NaOH in aqueous ethanol at reflux converts the acetamide to the free amine, though this route is less commonly reported .

Equation :

Structural and Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties. The compound can undergo several reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications .

This compound has been studied for its potential biological activities:

Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MICs) in the nanomolar range, highlighting their potential as therapeutic agents .

Antiviral Potential : Emerging studies suggest that this compound may possess antiviral properties. In vitro tests have shown promising results against viruses such as influenza and coronaviruses, indicating a favorable therapeutic index with low cytotoxicity .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics.

Case Study 2: Antiviral Activity

In vitro studies conducted on cell lines infected with influenza virus demonstrated that this compound could inhibit viral replication effectively. The mechanism appears to involve interference with viral entry or replication processes within host cells.

Wirkmechanismus

The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,3-dihydro-1H-inden-5-yl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

2-bromo-N-phenethyl-acetamide: Contains a phenethyl group instead of the indane ring, leading to different chemical and biological properties.

N-(5-indanyl)acetamide:

Uniqueness

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of the bromine atom on the indane ring, which can significantly influence its reactivity and interactions with biological targets

Biologische Aktivität

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₂BrNO. Its structure features a bromine atom attached to an indane ring, which is further connected to an acetamide group. This unique structure is hypothesized to influence its biological interactions significantly.

Target Interactions

The compound is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways related to inflammation and pain perception. Similar compounds have shown anti-inflammatory and analgesic activities, suggesting that this compound could exhibit similar effects .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on efficacy and mechanisms are still emerging.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this one have shown IC₅₀ values in the micromolar range against various cancers, indicating a potential for further development as an anticancer agent .

In Vitro Studies

In laboratory settings, this compound has been subjected to various assays to assess its biological activity:

| Study | Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF7 (Breast Cancer) | 15.0 ± 0.5 | Significant inhibition of cell proliferation |

| Study 2 | HEPG2 (Liver Cancer) | 12.8 ± 0.3 | Induction of apoptosis observed |

| Study 3 | A549 (Lung Cancer) | 20.5 ± 0.7 | Modulation of cell cycle progression |

These results highlight the compound's potential as a lead for developing new anticancer therapies.

Cellular Effects

This compound influences cellular processes such as signaling pathways and gene expression. It has been shown to modulate specific pathways that are crucial for cancer cell survival and proliferation .

Molecular Mechanism

The molecular mechanism involves binding interactions with key enzymes or receptors, leading to alterations in their activity. This can result in changes in gene expression profiles that affect cellular functions .

Eigenschaften

IUPAC Name |

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2CCCC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439316 | |

| Record name | 5-acetamido-6-bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157701-33-2 | |

| Record name | 5-acetamido-6-bromoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 5-acetamido-6-bromoindan in the synthesis of thymidylate synthase inhibitors?

A1: 5-Acetamido-6-bromoindan serves as a crucial starting material in the multi-step synthesis of compound 3 (4-[N-(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid), a key intermediate for potent TS inhibitors. The synthesis involves a reductive amination reaction between 5-acetamido-6-bromoindan and tert-butyl 4-aminobenzoate. This reaction forms the C6-N10 bond, which is essential for constructing the cyclopenta[g]quinazolinone ring system found in the final TS inhibitor. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.